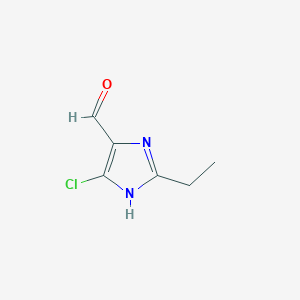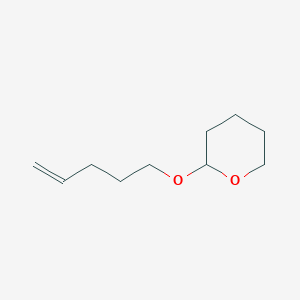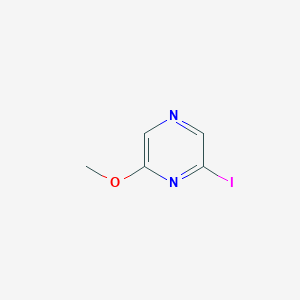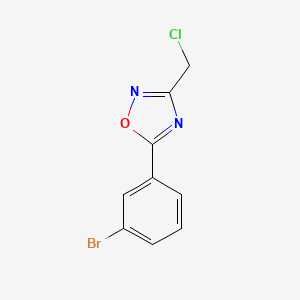
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole” is a chemical compound with the CAS Number: 848316-20-1 . It has a molecular weight of 273.52 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5H2 . This code provides a unique identifier for the compound, allowing for the generation of its molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and has a melting point of 47-48 degrees Celsius . It is also hygroscopic .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole serves as a precursor in the synthesis of a wide array of chemically diverse compounds due to its reactive sites. For instance, it is used in the synthesis of difluoromethylenated compounds through reactions with unsaturated compounds, showcasing its versatility in organic synthesis (Yang et al., 2007). Additionally, its structural characteristics enable the formation of complex molecules such as triazoles, which have been explored for their unique physical and chemical properties (Jiang et al., 2014).
Antibacterial Activity
Compounds derived from 5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole have been studied for their potential antibacterial properties. A series of novel compounds synthesized from this oxadiazole derivative demonstrated significant activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Rai et al., 2010).
Propiedades
IUPAC Name |
5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUULFUAZWVWPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440463 |
Source


|
| Record name | 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
CAS RN |
657423-61-5 |
Source


|
| Record name | 5-(3-bromophenyl)-3-(chloromethyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



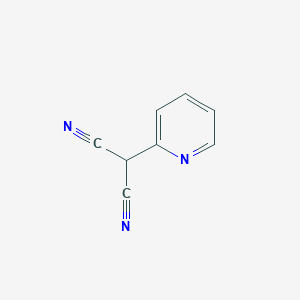
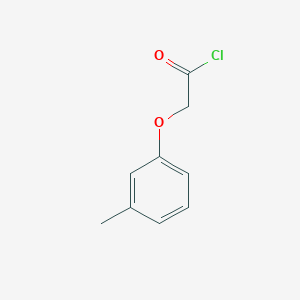
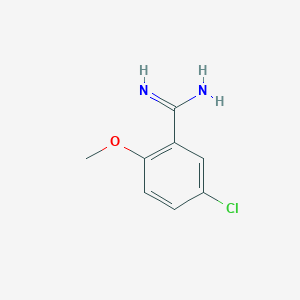
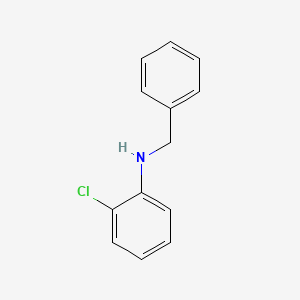
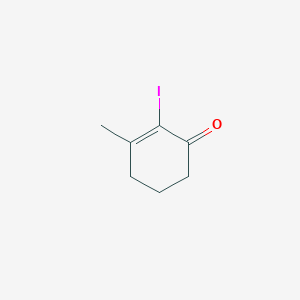
![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)
